Cas no 61033-94-1 (Benzamide, 3-iodo-5-nitro-)

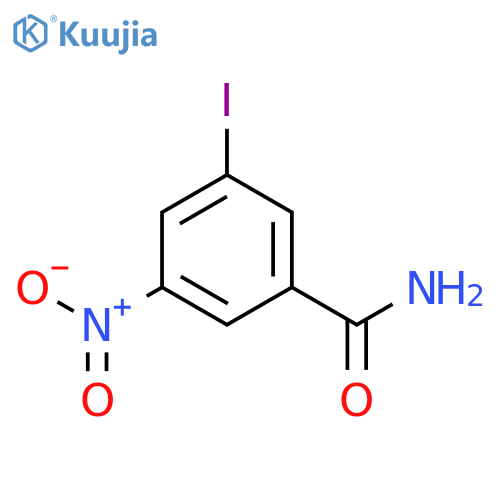

Benzamide, 3-iodo-5-nitro- structure

商品名:Benzamide, 3-iodo-5-nitro-

CAS番号:61033-94-1

MF:C7H5N2O3I

メガワット:292.0302

CID:493935

Benzamide, 3-iodo-5-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 3-iodo-5-nitro-

- 3-iodo-5-nitrobenzamide

-

計算された属性

- せいみつぶんしりょう: 291.93405

じっけんとくせい

- PSA: 86.23

Benzamide, 3-iodo-5-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002035-1g |

3-Iodo-5-nitrobenzamide |

61033-94-1 | 97% | 1g |

$1519.80 | 2023-09-01 |

Benzamide, 3-iodo-5-nitro- 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

61033-94-1 (Benzamide, 3-iodo-5-nitro-) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量